molecular formula C10H18N4O4 B13734410 N,N'-Diacetyladipohydrazide CAS No. 34375-39-8

N,N'-Diacetyladipohydrazide

Katalognummer: B13734410
CAS-Nummer: 34375-39-8
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: HQUUVVMNROIQPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Diacetyladipohydrazide is a chemical compound with the molecular formula C10H18N4O4 and a molecular weight of 258.27 g/mol . . This compound is characterized by its ability to form stable hydrazide bonds, making it useful in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’-Diacetyladipohydrazide can be synthesized through the reaction of adipic acid dihydrazide with acetic anhydride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Adipic acid dihydrazide+Acetic anhydrideN,N’-Diacetyladipohydrazide+Acetic acid\text{Adipic acid dihydrazide} + \text{Acetic anhydride} \rightarrow \text{N,N'-Diacetyladipohydrazide} + \text{Acetic acid} Adipic acid dihydrazide+Acetic anhydride→N,N’-Diacetyladipohydrazide+Acetic acid

Industrial Production Methods

In industrial settings, the production of N,N’-Diacetyladipohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Diacetyladipohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: N,N’-Diacetyladipohydrazide can participate in nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides.

Wirkmechanismus

The mechanism of action of N,N’-Diacetyladipohydrazide involves its ability to form stable hydrazide bonds with various substrates. This property allows it to act as a cross-linking agent, facilitating the formation of complex molecular structures. The molecular targets and pathways involved include interactions with amino groups in proteins and other biomolecules, leading to the formation of stable conjugates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Adipic acid dihydrazide
  • N,N’-Diisopropylethylamine
  • N,N’-Diethylethylenediamine

Uniqueness

N,N’-Diacetyladipohydrazide is unique due to its ability to form stable hydrazide bonds, making it particularly useful in applications requiring strong and durable linkages. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness compared to similar compounds .

Eigenschaften

CAS-Nummer

34375-39-8

Molekularformel

C10H18N4O4

Molekulargewicht

258.27 g/mol

IUPAC-Name

1-N',6-N'-diacetylhexanedihydrazide

InChI

InChI=1S/C10H18N4O4/c1-7(15)11-13-9(17)5-3-4-6-10(18)14-12-8(2)16/h3-6H2,1-2H3,(H,11,15)(H,12,16)(H,13,17)(H,14,18)

InChI-Schlüssel

HQUUVVMNROIQPJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NNC(=O)CCCCC(=O)NNC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.